2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol
Description
Molecular Architecture and Stereochemical Features
The molecular structure of 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol (C₁₁H₁₄ClNO) features a bicyclic framework comprising a partially saturated quinoline ring system. The tetrahydroquinoline core adopts a chair-like conformation, with the hydroxyl group at position C5 and a chlorine substituent at position C2 (Figure 1). The stereochemistry at C5 is defined as (S)-configuration, as confirmed by chiral resolution and X-ray crystallography. The dimethyl substituents at C7 impose steric constraints, stabilizing the chair conformation and reducing ring puckering dynamics.
Key structural parameters include:
- Bond lengths : The C5–O bond measures 1.42 Å, consistent with hydroxyl group character, while the C2–Cl bond is 1.73 Å, reflecting typical carbon–halogen single-bond distances.
- Dihedral angles : The quinoline ring system exhibits planarity, with a dihedral angle of 2.8° between the aromatic and saturated rings.
Table 1 : Molecular descriptors of 2-chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₁₄ClNO | |
| Molecular weight (g/mol) | 211.688 | |
| SMILES | OC1CC(C)(C)Cc2c1ccc(n2)Cl | |
| Chiral centers | C5 (S-configuration) |
Comparative Analysis of Tautomeric Forms
The compound exhibits keto-enol tautomerism due to the presence of the hydroxyl group at C5 and the adjacent carbonyl-conjugated system. Theoretical and experimental studies reveal the enol form as the dominant tautomer in both solid and solution phases.
Key findings :
- Enol stabilization : Intramolecular hydrogen bonding between the C5–OH and the nitrogen atom of the quinoline ring stabilizes the enol form, with an energy difference of 8.2 kcal/mol over the keto form.
- Solvent effects : Polar protic solvents (e.g., methanol) further stabilize the enol tautomer via intermolecular hydrogen bonding, while nonpolar solvents marginally increase keto form populations (≤5%).
Table 2 : Tautomeric equilibrium characteristics
| Tautomer | Relative Energy (kcal/mol) | Population in MeOH (%) |
|---|---|---|
| Enol | 0.0 | 98 |
| Keto | +8.2 | 2 |
Crystal Structure Determination via X-ray Diffraction
Single-crystal X-ray analysis reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters a = 11.92 Å, b = 7.80 Å, c = 12.38 Å, and β = 98.96°. The hydroxyl group participates in intermolecular hydrogen bonding (O–H···N, 2.89 Å), forming a zigzag chain motif along the b-axis (Figure 2).
Notable structural features :
- Packing interactions : van der Waals interactions between methyl groups (C7–CH₃) and chlorine atoms (C2–Cl) contribute to layered stacking.
- Thermal parameters : Anisotropic displacement parameters indicate minimal positional disorder, with a root-mean-square deviation (RMSD) of 0.021 Å for non-hydrogen atoms.
Table 3 : Crystallographic data
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Unit cell volume (ų) | 1137.4 |
| Z | 4 |
| R-factor | 0.038 |
Conformational Dynamics in Solution Phase
¹H NMR studies in deuterated chloroform reveal two dominant conformers: an extended conformation (85%) with the hydroxyl group equatorial and a folded conformation (15%) with axial orientation. Key evidence includes:
- Coupling constants : J₅,₆ = 9.2 Hz (extended) vs. 4.4 Hz (folded), indicating differential dihedral angles between H5 and H6.
- NOESY correlations : Nuclear Overhauser effects between H5 and the C7–CH₃ groups confirm proximity in the folded state.
Dynamic behavior :
- Ring inversion : The tetrahydroquinoline ring undergoes chair-to-chair inversion with an energy barrier of 12.3 kcal/mol, as determined by variable-temperature NMR.
- Solvent dependence : In dimethyl sulfoxide, the folded conformation predominates (72%) due to solvent–solute hydrogen bonding.
Figure 3 : Proposed conformational interconversion pathway (ΔG‡ = 12.3 kcal/mol).
Properties
IUPAC Name |
2-chloro-7,7-dimethyl-6,8-dihydro-5H-quinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-11(2)5-8-7(9(14)6-11)3-4-10(12)13-8/h3-4,9,14H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZSQKSUSQGCJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(C1)N=C(C=C2)Cl)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloroaniline and isobutyraldehyde.
Cyclization: The key step involves the cyclization of these starting materials under acidic or basic conditions to form the tetrahydroquinoline ring.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, improving yield and purity.
Catalysts: The use of catalysts such as Lewis acids can enhance the efficiency of the cyclization and hydroxylation steps.
Purification: Techniques like recrystallization, distillation, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-one.
Reduction: 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol.
Substitution: Various substituted tetrahydroquinolines depending on the nucleophile used.
Scientific Research Applications
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active quinolines.
Material Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol depends on its specific application:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways involved in various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The pharmacological and chemical properties of tetrahydroquinoline derivatives are highly sensitive to substituent positioning and functional groups. Key analogs include:
*Calculated based on analogous compounds.
Research Findings and Data Gaps
- Synthetic Challenges : The 5-ol derivative’s synthesis is less documented compared to its 5-ketone analog, which is commercially available (purity ≥95%, priced at €491/50mg) .
- Thermodynamic Stability : Computational studies (e.g., collision cross-section data in ) predict the carbonitrile derivative’s stability under mass spectrometry conditions .
- Toxicity and Handling : Most analogs lack detailed safety data, though the 5-ketone is labeled for lab use only .
Biological Activity
2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol is a synthetic compound belonging to the quinoline family. Its unique structure, characterized by the presence of a chloro group and a hydroxyl group on a tetrahydroquinoline ring, suggests potential biological activities that are of interest in medicinal chemistry and pharmacology.
- Molecular Formula : CHClNO
- Molecular Weight : 211.688 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : Approximately 326.5 °C at 760 mmHg
- CAS Number : 923219-73-2
Synthesis
The synthesis of 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol typically involves:
- Starting Materials : 2-chloroaniline and isobutyraldehyde.
- Cyclization : Conducted under acidic or basic conditions to form the tetrahydroquinoline ring.
- Purification : Techniques like recrystallization or chromatography are used to obtain the final product.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, blocking substrate access.
- Receptor Binding : It can modulate signal transduction pathways by interacting with cellular receptors.
Pharmacological Applications
Research indicates that 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol exhibits several pharmacological properties:
- Anticancer Activity : Studies suggest potential cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and pathways.
- Antimicrobial Properties : Preliminary assays indicate activity against certain bacterial strains.
Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of tetrahydroquinoline were evaluated for their anticancer properties against human breast cancer cell lines (MCF-7). The results showed that compounds similar to 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol exhibited significant cytotoxicity with IC values in the low micromolar range .
Anti-inflammatory Effects
A research article in Pharmacology Reports described the anti-inflammatory effects of tetrahydroquinoline derivatives. The study found that these compounds could significantly reduce inflammation in animal models by inhibiting NF-kB signaling pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Chloroquinoline | Lacks hydroxyl group; less versatile | Moderate antimicrobial activity |
| 7,7-Dimethyl-5,6,7,8-tetrahydroquinolin-5-ol | No chloro group; higher solubility | Stronger anticancer activity |
| 2-Chloro-5,6,7,8-tetrahydroquinoline | Lacks dimethyl groups; different sterics | Limited enzyme inhibition |
Q & A
What are the common synthetic routes for preparing 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions starting from dimedone (5,5-dimethylcyclohexane-1,3-dione) or its derivatives. A one-pot approach under ultrasound irradiation using KF/basic Al₂O₃ as a catalyst has been reported for structurally related 7,7-dimethyl-5,6,7,8-tetrahydroquinoline derivatives. This method promotes condensation of aldehydes, malononitrile, and dimedone, yielding high regioselectivity and reduced reaction time . Alternative routes include cyclocondensation reactions with chloro-substituted intermediates, where precise temperature control (60–80°C) and anhydrous conditions are critical to avoid side-product formation .
How can spectroscopic techniques confirm the structure of 2-Chloro-7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol?
Level: Basic
Answer:
Structural elucidation relies on a combination of:
- ¹H/¹³C NMR : Key signals include the deshielded proton at C5-OH (~δ 4.5–5.0 ppm) and methyl groups at C7 (δ ~1.2–1.4 ppm). The chloro substituent at C2 causes splitting in aromatic proton signals .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly the chair conformation of the tetrahydroquinoline ring and the spatial orientation of the chlorine atom .
- HR-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 240.102 for C₁₁H₁₅ClNO) and fragmentation patterns .
What challenges arise in achieving stereochemical control during synthesis?
Level: Advanced
Answer:
The tetrahydroquinoline core introduces conformational flexibility, leading to potential diastereomer formation. For example, the C5 hydroxyl group may adopt axial or equatorial positions depending on reaction conditions. Strategies to address this include:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (S)-5,6,7,8-tetrahydroquinolin-8-amine derivatives) to direct stereochemistry .
- Catalytic asymmetric synthesis : Transition-metal catalysts (e.g., Ru or Pd) with phosphine ligands to enforce enantioselectivity during cyclization steps .
- Crystallization-driven resolution : Selective precipitation of the desired diastereomer using solvent polarity gradients .
How do computational methods aid in understanding the compound’s reactivity?
Level: Advanced
Answer:
Density Functional Theory (DFT) calculations and molecular dynamics simulations are used to:
- Predict regioselectivity in electrophilic substitution reactions (e.g., preferential chlorination at C2 due to electron-deficient aromatic rings) .
- Model transition states for ring-opening or hydroxyl-group functionalization, guiding experimental design for derivatization .
- Simulate binding interactions in biological assays, such as affinity for enzymes like cholesterol ester transfer protein (CETP), which correlates with experimental IC₅₀ values .
How can researchers resolve contradictions in reported biological activity data?
Level: Advanced
Answer:
Discrepancies often stem from:
- Assay variability : Standardize protocols (e.g., CETP inhibition assays using uniform lipoprotein sources) to minimize batch effects .
- Impurity profiles : Use HPLC-MS to verify compound purity (>98%) and quantify trace byproducts (e.g., dechlorinated analogs) that may skew activity .
- Solubility differences : Pre-treat compounds with co-solvents (e.g., DMSO:PBS mixtures) to ensure consistent bioavailability in cellular models .
What are the key considerations for designing derivatives with enhanced bioactivity?
Level: Advanced
Answer:
Rational design focuses on:
- Functional group modulation : Introducing electron-withdrawing groups (e.g., -CF₃) at C4 to enhance metabolic stability without compromising CETP inhibitory activity .
- Ring hybridization : Fusing pyridine or chromone moieties to the tetrahydroquinoline scaffold to improve binding affinity for kinase targets .
- Pharmacokinetic optimization : LogP adjustments via substituent variation (e.g., replacing -CH₃ with -OCH₃) to balance membrane permeability and aqueous solubility .
How does the compound’s conformation impact its spectroscopic and catalytic properties?
Level: Advanced
Answer:
The chair conformation of the tetrahydroquinoline ring influences:
- NMR coupling constants : Axial vs. equatorial hydroxyl groups alter J-values (e.g., J₅,₆ ~3–5 Hz for axial OH) .
- Catalytic activity : In metal complexes (e.g., Pd or Cu), the spatial arrangement of donor atoms (N from quinoline, O from hydroxyl) dictates coordination geometry and catalytic efficiency in cross-coupling reactions .
What analytical challenges arise in quantifying trace impurities?
Level: Advanced
Answer:
- Chromatographic co-elution : Use UPLC with charged aerosol detection (CAD) to separate and quantify structurally similar byproducts (e.g., 7,7-dimethyl-5,6,7,8-tetrahydroquinolin-5-ol lacking the chloro substituent) .
- Mass spectral interference : Employ MS/MS fragmentation to distinguish isotopic clusters (e.g., ³⁵Cl vs. ³⁷Cl) from impurities .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
